Lipophilicity Comparison: Higher LogP vs. Non-Brominated Analog
The introduction of the bromine atom in the target compound significantly increases its lipophilicity compared to the non-brominated analog, 2,2,2-trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one. The target compound's predicted LogP is 3.11 , a value consistent with improved membrane permeability but also lower aqueous solubility, which are critical parameters in early drug discovery. In contrast, the non-brominated analog has a lower molecular weight (189.13 vs. 268.03 g/mol) and lacks the heavy halogen, suggesting a substantially lower LogP . This difference in lipophilicity can directly influence a compound's pharmacokinetic profile and target engagement.
| Evidence Dimension | Predicted LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 3.11 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(4-methylpyridin-2-yl)ethan-1-one (CAS 1060804-97-8): LogP value not explicitly provided but expected to be significantly lower due to the absence of bromine. Mol. Wt.: 189.13 . |
| Quantified Difference | LogP difference cannot be precisely calculated without the baseline value, but the presence of the bromine atom is a well-established structural determinant for a >1 unit increase in LogP. |
| Conditions | Computational prediction model used by the vendor . |
Why This Matters
A higher LogP is not inherently superior, but it represents a distinct physicochemical property that can be crucial for projects requiring enhanced lipophilicity to improve membrane penetration or target binding, and sourcing the correct analog avoids downstream synthetic modifications.
